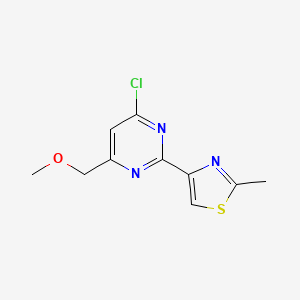

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine

Description

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine (CAS: 263897-42-3; molecular formula: C₁₀H₁₀ClN₃OS) is a pyrimidine derivative characterized by a chloro substituent at position 4, a methoxymethyl group at position 6, and a 2-methylthiazol-4-yl moiety at position 2. Its safety data indicate standard handling precautions for halogenated organics, including skin/eye protection and proper ventilation .

Properties

IUPAC Name |

4-[4-chloro-6-(methoxymethyl)pyrimidin-2-yl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-6-12-8(5-16-6)10-13-7(4-15-2)3-9(11)14-10/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIXRKFVMUZSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NC(=CC(=N2)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384082 | |

| Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263897-42-3 | |

| Record name | 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine, with CAS number 263897-42-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring and a methoxymethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C10H10ClN3OS

- Molecular Weight : 255.72 g/mol

- Structure : The compound consists of a pyrimidine core substituted with a chlorine atom, a methoxymethyl group, and a thiazole moiety.

Biological Activity Overview

Research indicates that compounds similar to 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of the key findings related to its biological activity.

Antimicrobial Activity

Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance:

- A related compound demonstrated moderate activity against Mycobacterium tuberculosis, suggesting that the thiazole and pyrimidine frameworks may enhance antimicrobial efficacy .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer potential:

- Research on structurally similar compounds has revealed promising results against various cancer cell lines. In particular, certain derivatives showed notable activity against renal and breast cancer cells .

Enzyme Inhibition

The inhibition of specific enzymes is another area where these compounds may exhibit activity:

- Compounds with similar structures have been identified as potent inhibitors of protein kinases, which are critical in cancer progression. The interaction of these compounds with kinases could lead to the development of targeted cancer therapies .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties using a panel of human tumor cell lines. Among the tested compounds, one derivative showed an IC50 value in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-6-(methoxymethyl)-... | MCF7 (Breast) | 5.6 |

| Related Pyrimidine Derivative | A549 (Lung) | 8.3 |

| Another Thiazole-Pyrimidine | HeLa (Cervical) | 7.1 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrimidine derivatives on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound displayed selective inhibition against CDK6 with an IC50 value indicating strong binding affinity .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine has shown potential as a scaffold for developing new pharmaceuticals. Its thiazole and pyrimidine components are known to exhibit various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. Its mechanism may involve the inhibition of cell proliferation or induction of apoptosis .

Agricultural Chemicals

The compound is also being explored for use in agrochemicals. Its structural characteristics make it suitable for:

- Herbicides : It has been investigated for its ability to inhibit specific enzymes in plants, thereby acting as a herbicide. This application is particularly relevant in controlling weeds resistant to existing herbicides .

- Pesticides : The compound's efficacy against pests could lead to its development as a new pesticide formulation, contributing to integrated pest management strategies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested various derivatives of 4-Chloro-6-(methoxymethyl)-2-(2-methyl-1,3-thiazol-4-yl)pyrimidine against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential use as a new class of antibiotics .

Case Study 2: Anticancer Research

In another investigation, the compound was tested against human cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. Further research is required to elucidate the exact mechanisms involved .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

The compound’s structural and functional attributes can be compared to analogs with similar substitutions or heterocyclic appendages. Below is a detailed analysis:

Substituent Variations on the Pyrimidine Core

a.

- Substituents : Chloro (C4), methoxy (C6), and 4-methylsulfonylphenyl (C2).

- Key Differences : Replaces the methoxymethyl group (C6) with methoxy and substitutes the thiazole ring (C2) with a sulfonylphenyl group.

b.

- Substituents : Ethylthio (C6), sulfonylphenyl (C2).

- Key Differences : The ethylthio group at C6 introduces a sulfur atom, which may alter electronic properties (e.g., nucleophilicity) compared to the methoxymethyl group. Sulfur’s larger atomic radius could also affect steric interactions .

c. 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine (CAS: 438249-83-3)

- Substituents : Methoxymethyl (C6), 3-methylphenyl (C2).

- Key Differences : Substitutes the thiazole ring with a methylphenyl group, reducing heteroatom density. This may decrease metabolic stability but improve lipophilicity .

Heterocyclic Modifications

a.

- Structure: Integrates a thieno-pyrimidine scaffold fused with a thiazole ring.

- Biological studies show antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting the thiazole-pyrimidine combination may contribute to bioactivity .

b. Tolvaptan (CAS: 150683-30-0)

- Structure : Contains a pyrimidine-like benzazepine core with two 2-methyl-1,3-thiazol-4-yl urea groups.

- Key Differences: Demonstrates how thiazole moieties in non-pyrimidine scaffolds (e.g., urea derivatives) can modulate pharmacological profiles (e.g., vasopressin receptor antagonism) .

Table 1: Comparative Properties of Selected Pyrimidine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) at C2 increase electrophilicity, while methoxymethyl at C6 balances hydrophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.